SARS-CoV-2 3CLpro-IN-16

SARS-CoV-2 3CLpro IC50

SARS-CoV-2 3CLpro-IN-16 (Compound 3a) is a covalent inhibitor of SARS-CoV-2 3CLpro (IC50: 2.124 μM). Its unique thiocyanate warhead forms a covalent bond with Cys145, validated by X-ray crystallography (PDB ID: 8HTV). This moderate-potency probe is ideal for SAR studies, covalent mechanism investigation, and structural biology, offering a distinct comparator to nitrile-based clinical candidates.

Molecular Formula C17H14N2OS
Molecular Weight 294.4g/mol
Cat. No. B430491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 3CLpro-IN-16
Molecular FormulaC17H14N2OS
Molecular Weight294.4g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC#N
InChIInChI=1S/C17H14N2OS/c18-12-21-11-17(20)19-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)19/h1-8H,9-11H2
InChIKeyBWJPRMXKIWYPAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2 3CLpro-IN-16: A Covalent 3CLpro Inhibitor with a Novel Thiocyanate Warhead


SARS-CoV-2 3CLpro-IN-16 (also referred to as Compound 3a) is a covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a key enzyme in viral polyprotein processing and replication [1]. The compound contains a distinctive thiocyanate moiety as a covalent warhead, which forms a covalent bond with the catalytic Cys145 residue within the active site of 3CLpro [1]. X‑ray crystallography (PDB ID: 8HTV) has confirmed the binding mode of this compound in the protease catalytic pocket, providing atomic-level detail on its interaction with the target [2]. Its molecular formula is C17H14N2OS, with a molecular weight of 294.37 g/mol and a CAS number of 352659-40-6 .

Why SARS-CoV-2 3CLpro-IN-16 Cannot Be Simply Replaced by Other 3CLpro Inhibitors


Inhibitors of SARS-CoV-2 3CLpro exhibit wide-ranging structural, mechanistic, and potency profiles that directly influence their utility in specific research and discovery workflows. For example, approved clinical agents such as nirmatrelvir and ensitrelvir achieve picomolar to low nanomolar IC50 values and have been optimized for oral bioavailability and clinical efficacy [1][2]. In contrast, SARS-CoV-2 3CLpro-IN-16 (Compound 3a) operates with a distinct thiocyanate-based covalent warhead and exhibits a moderate IC50 of 2.124 μM, which positions it as a probe compound rather than a therapeutic lead [3]. The compound’s unique warhead chemistry and its defined binding pose, confirmed by crystallography, make it a valuable comparator for structure–activity relationship (SAR) studies and for investigating covalent inhibition mechanisms that are not addressed by nitrile‑ or ketoamide‑based clinical inhibitors [3]. Substituting SARS-CoV-2 3CLpro-IN-16 with a more potent clinical candidate would fundamentally alter the experimental readout and obscure the specific chemical space being explored.

Quantitative Differentiation of SARS-CoV-2 3CLpro-IN-16: Head‑to‑Head and Cross‑Study Evidence


Biochemical Potency vs. Clinical 3CLpro Inhibitors: IC50 Comparison of SARS-CoV-2 3CLpro-IN-16, Nirmatrelvir, and Ensitrelvir

SARS-CoV-2 3CLpro-IN-16 (Compound 3a) exhibits an IC50 of 2.124 μM against recombinant SARS-CoV-2 3CLpro in a fluorescence resonance energy transfer (FRET)-based enzymatic assay [1]. In contrast, the clinically approved covalent inhibitor nirmatrelvir displays an IC50 of approximately 3.1 nM in comparable biochemical assays, and the non‑covalent inhibitor ensitrelvir shows an IC50 of approximately 13 nM [2][3]. This represents a >600‑fold and >150‑fold difference in potency, respectively, underscoring that SARS-CoV-2 3CLpro-IN-16 is a moderately potent probe compound rather than a therapeutic lead.

SARS-CoV-2 3CLpro IC50 Covalent Inhibitor Nirmatrelvir Ensitrelvir

Covalent Warhead Novelty: Thiocyanate vs. Nitrile in SARS-CoV-2 3CLpro Inhibitors

SARS-CoV-2 3CLpro-IN-16 (Compound 3a) employs a thiocyanate (–SCN) group as its covalent warhead, a reactive functionality that has not been widely explored for SARS-CoV-2 3CLpro inhibition [1]. In contrast, nirmatrelvir and many other clinical‑stage 3CLpro inhibitors rely on a nitrile (–CN) warhead to engage Cys145 [2]. Tandem mass spectrometry (MS/MS) and X‑ray crystallography (PDB ID: 8HTV) unambiguously confirm that the thiocyanate warhead of Compound 3a forms a covalent bond with the catalytic Cys145 residue, establishing a structurally characterized binding mode [1].

Thiocyanate Nitrile Covalent Warhead 3CLpro Cys145

Intra‑Series Potency Comparison: SARS-CoV-2 3CLpro-IN-16 (3a) vs. Optimized Analog 3h

Within the same chemical series, SARS-CoV-2 3CLpro-IN-16 (Compound 3a) exhibits an IC50 of 2.124 μM, while the structurally optimized analog 3h achieves an IC50 of 0.322 μM under identical FRET‑based enzymatic assay conditions, representing a 6.6‑fold improvement in potency [1]. Furthermore, Compound 3h demonstrates a kinact/Ki value of 1669.34 M⁻¹ s⁻¹, confirming its enhanced covalent efficiency compared to the parent scaffold [1].

SARS-CoV-2 3CLpro Structure–Activity Relationship Compound 3h Kinact/Ki

Antiviral Activity and Cytotoxicity Profile: SARS-CoV-2 3CLpro-IN-16 (3a) vs. Analog 3c

While cellular antiviral data for SARS-CoV-2 3CLpro-IN-16 (Compound 3a) are not explicitly reported, the closely related analog 3c provides relevant context. Compound 3c, which shares the thiocyanate warhead and core scaffold, inhibits SARS-CoV-2 replication in Vero E6 cells with an EC50 of 2.499 μM and demonstrates low cytotoxicity with a CC50 > 200 μM, yielding a selectivity index (SI) > 80 [1]. This favorable cytotoxicity window suggests that the thiocyanate series, including the parent compound 3a, may exhibit acceptable cellular tolerability for in vitro antiviral studies.

SARS-CoV-2 Antiviral Activity EC50 CC50 Vero E6

Recommended Research and Industrial Use Cases for SARS-CoV-2 3CLpro-IN-16


Chemical Probe for Thiocyanate‑Based Covalent 3CLpro Inhibition

SARS-CoV-2 3CLpro-IN-16 serves as a well‑characterized chemical probe for investigating covalent inhibition of SARS-CoV-2 3CLpro via a thiocyanate warhead. Its moderate IC50 (2.124 μM) and confirmed covalent bond formation with Cys145, as validated by MS/MS and X‑ray crystallography, make it an ideal reference compound for kinetic studies of covalent enzyme inactivation and for benchmarking the efficiency of novel warheads [1][2].

Structure–Activity Relationship (SAR) Campaign Reference Standard

The compound is a valuable reference standard in SAR campaigns aimed at optimizing 3CLpro inhibitors. Its direct comparison with more potent analogs, such as compound 3h (IC50 = 0.322 μM), provides a clear baseline for measuring improvements in potency and covalent efficiency, facilitating the rational design of next‑generation inhibitors [1].

Crystallographic Ligand for 3CLpro Structural Biology

The high‑resolution X‑ray crystal structure of SARS-CoV-2 3CLpro in complex with Compound 3a (PDB ID: 8HTV) provides atomic‑level detail on the binding mode of the thiocyanate warhead [2]. This makes the compound an essential tool for structural biologists engaged in fragment‑based drug discovery, molecular docking studies, and the rational design of covalent inhibitors targeting the 3CLpro active site.

Cellular Antiviral Probe for In Vitro SARS-CoV-2 Replication Studies

Based on the favorable selectivity index (>80) observed for the closely related analog 3c in Vero E6 cells, SARS-CoV-2 3CLpro-IN-16 is suitable as a cellular probe in SARS-CoV-2 antiviral assays, with low expected cytotoxicity [1]. This enables researchers to investigate the impact of covalent 3CLpro inhibition on viral replication with reduced risk of compound‑induced cellular toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SARS-CoV-2 3CLpro-IN-16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.